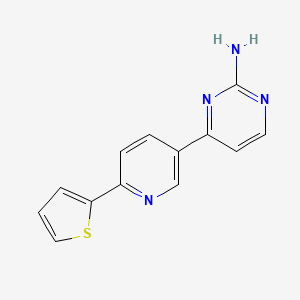

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine

Vue d'ensemble

Description

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mécanisme D'action

Target of Action

It is synthesized as a derivative of chalcones and thiophene, both of which have been associated with diverse biological efficiency .

Mode of Action

It is synthesized from a compound that reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative is then allowed to react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .

Biochemical Pathways

The compound is synthesized from chalcones and thiophene, both of which have been associated with diverse biological efficiency .

Result of Action

The newly synthesized compounds, including 4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine, showed potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one.

Cycloaddition Reaction: The resulting chalcone undergoes a base-induced cycloaddition with thiourea to yield 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione.

Amination: The final step involves the conversion of the thione derivative to the desired amine compound using hydrazine hydrate

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pyridine and pyrimidine rings to their respective dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives of pyridine and pyrimidine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in the following areas:

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit specific cancer cell lines. For instance, a study demonstrated that derivatives of pyrimidine compounds exhibit cytotoxic effects against breast cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases .

Antimicrobial Properties

Research indicates that 4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine possesses antimicrobial properties against various bacterial strains. A study found that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Material Science

The compound is also explored for its applications in material science, particularly in the development of organic semiconductors.

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound has been incorporated into OLEDs. Its ability to facilitate charge transport makes it a candidate for enhancing device efficiency .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing this compound and characterizing its properties using NMR and mass spectrometry. The research confirmed the structure and purity of the compound, paving the way for further biological testing .

| Property | Result |

|---|---|

| Synthesis Method | Suzuki Coupling |

| Characterization Method | NMR, Mass Spectrometry |

| Yield | 85% |

Case Study 2: Biological Evaluation

Another study evaluated the biological activity of this compound against various cancer cell lines. The results indicated a promising IC50 value, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: A closely related compound with a thiol group instead of an amine group.

4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione: Another related compound with a thione group.

Uniqueness

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine is unique due to its amine functionality, which can participate in a wider range of chemical reactions compared to its thiol and thione analogs. This makes it a versatile compound for various applications in scientific research and industry.

Activité Biologique

4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a detailed overview of its biological activity, including cytotoxicity against various cancer cell lines, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 254.31 g/mol. The compound features a pyrimidine ring substituted with a thiophene and pyridine moiety, which may contribute to its biological properties.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including:

These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, comparable to established chemotherapeutics like Methotrexate.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of specific cellular pathways:

- BRD4 Inhibition : The compound has been shown to inhibit the bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression linked to cancer progression. The IC50 for BRD4 inhibition was reported at 0.029 µM, indicating potent activity .

- PLK1 Inhibition : Additionally, it acts as an inhibitor of polo-like kinase 1 (PLK1), with an IC50 value of 0.02 µM, suggesting that it may halt cell cycle progression and induce apoptosis .

- Apoptotic Pathways : The compound triggers apoptosis by upregulating pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of the compound:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the aromatic moieties tends to decrease cytotoxicity, indicating that electron-donating groups may enhance activity.

- Substituent Variations : Variants with different substituents on the pyridine and thiophene rings were tested, showing that certain modifications can significantly impact potency against various cancer types .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical and preclinical settings:

- Thiopyrimidine Derivatives : Compounds structurally related to thiopyrimidines have demonstrated promising anticancer activities, particularly against multidrug-resistant cancer cell lines . These findings support the potential therapeutic application of this compound.

- Combination Therapies : Research indicates that combining this compound with other agents may enhance its efficacy and reduce resistance in cancer cells, suggesting a multifaceted approach to treatment .

Propriétés

IUPAC Name |

4-(6-thiophen-2-ylpyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c14-13-15-6-5-10(17-13)9-3-4-11(16-8-9)12-2-1-7-18-12/h1-8H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJSUWYYLFKTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.